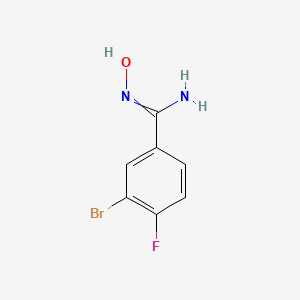

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H6BrFN2O and a molecular weight of 233.04 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and a hydroxybenzenecarboximidamide group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-bromo-4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in ethanol at a temperature of 75°C for 24 hours . The product is then isolated by cooling the reaction mixture, concentrating it, and partitioning with ethyl acetate and water. The organic layer is dried and concentrated to obtain the desired compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Amidation Reactions: The hydroxybenzenecarboximidamide group can participate in amidation reactions to form amides.

Common Reagents and Conditions

Hydroxylamine Hydrochloride: Used in the synthesis of the compound.

Triethylamine: Acts as a base in the reaction.

Ethanol: Solvent used in the reaction.

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself. Other products may include derivatives formed through substitution, oxidation, or reduction reactions.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several noteworthy biological activities:

-

Anticancer Activity :

- It has been shown to inhibit cell proliferation by modulating signaling pathways involved in cancer progression. For example, studies indicate that it may affect the expression of proteins related to apoptosis and cell cycle regulation, leading to increased apoptotic cell death in various cancer cell lines .

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-bromo-4-fluorobenzonitrile: A precursor in the synthesis of 3-bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide.

3-bromo-4-fluorobenzaldehyde: Another related compound used in organic synthesis.

Uniqueness

This compound is unique due to its combination of bromine, fluorine, and hydroxybenzenecarboximidamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications.

Biologische Aktivität

3-Bromo-4-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H6BrF N3O

- Molecular Weight : 232.04 g/mol

Biological Activity Overview

The compound has shown various biological activities, particularly in the following areas:

-

Antimicrobial Activity :

- Preliminary studies indicate that halogenated compounds like 3-bromo-4-fluoro derivatives exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways, leading to cell death.

-

Anticancer Activity :

- Research has demonstrated that similar compounds can inhibit cancer cell proliferation. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis induction.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced viability in cancer cell lines | |

| Enzyme Inhibition | Targeting specific metabolic pathways |

Case Study: Anticancer Properties

A study focusing on fluorinated derivatives revealed that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values were reported as follows:

- HeLa Cells : IC50 = 9.22 ± 0.17 µM

- MCF-7 Cells : IC50 = 8.47 ± 0.18 µM

The study utilized the MTT assay to evaluate cell viability, demonstrating a dose-dependent response where increased concentrations of the compound led to significantly reduced cell viability after both 48 and 72 hours of treatment .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may interact with enzymes critical for cancer metabolism, such as hexokinase, disrupting glycolysis and leading to decreased ATP production in cancer cells .

- Induction of Apoptosis : By promoting apoptosis through the activation of caspases, this compound can effectively reduce tumor growth .

Safety Profile

While exploring the biological activities, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that related compounds have shown low acute toxicity levels, suggesting a favorable safety margin for further development .

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-N'-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRMGMVSAHIQPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.